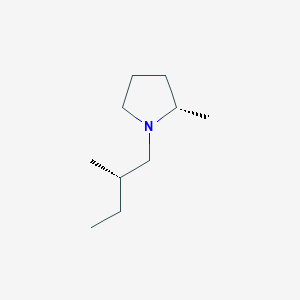
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry contributes to its distinct biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a chiral auxiliary or reagent to introduce the desired stereochemistry. One common method is the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst . The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis . The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
科学研究应用
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has several scientific research applications:
作用机制
The mechanism of action of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the chiral substituents present in (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine.
Proline: Another similar compound is proline, an amino acid with a pyrrolidine ring structure.
Pyrrolizine: Pyrrolizine is a related heterocycle with a fused ring system.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
(2S)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI 键 |
QMXBITFNOQOLMD-UWVGGRQHSA-N |
手性 SMILES |
CC[C@H](C)CN1CCC[C@@H]1C |
规范 SMILES |
CCC(C)CN1CCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
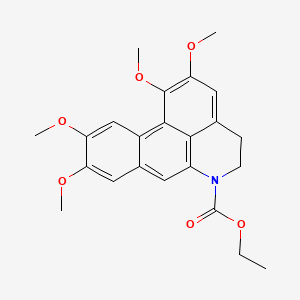
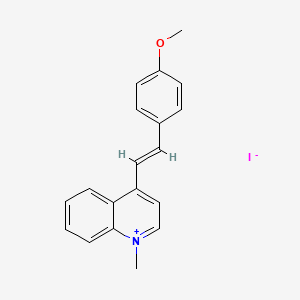
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)


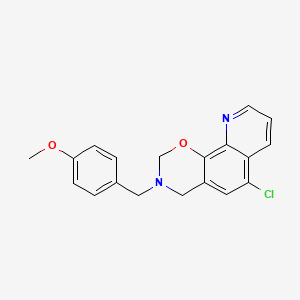
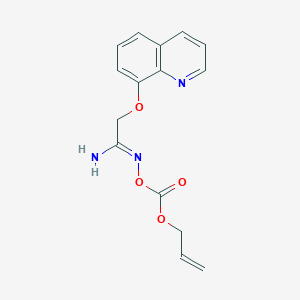
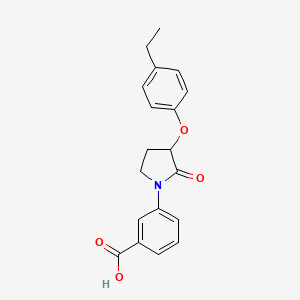


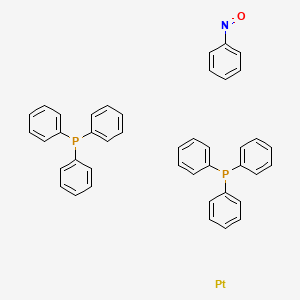
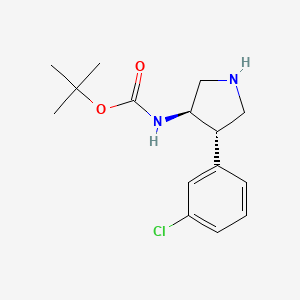
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
